Home > Products > Screening Compounds P24088 > N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea
N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea - 866131-45-5

N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea

Catalog Number: EVT-3074147
CAS Number: 866131-45-5
Molecular Formula: C22H18N4O2
Molecular Weight: 370.412
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea is a synthetic organic compound that belongs to the class of ureas, which are characterized by the presence of a carbonyl group directly attached to two amine groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Source

The compound can be synthesized from commercially available starting materials. The synthesis typically involves the reaction of an appropriate aniline derivative with a quinoxaline-containing phenyl isocyanate or similar intermediates, which allows for the introduction of the methoxy and quinoxaline functionalities.

Classification

N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea can be classified under:

  • Chemical Class: Ureas
  • Functional Groups: Aromatic amines, methoxy groups, quinoxaline derivatives
  • Potential Pharmacological Category: Anticancer agents, enzyme inhibitors
Synthesis Analysis

Methods

The synthesis of N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea can be accomplished through several methods, including:

  1. Two-Step Synthesis:
    • The first step involves the formation of an intermediate isocyanate from a phenolic precursor.
    • The second step involves reacting this isocyanate with 4-methoxyaniline and a quinoxaline derivative under controlled conditions.
  2. One-Step Synthesis:
    • This method combines all reactants in a single reaction vessel, often requiring specific conditions such as temperature and solvent choice to optimize yield.

Technical Details

  • Reagents: 4-methoxyaniline, quinoxaline derivatives, isocyanates.
  • Solvents: Commonly used solvents include pyridine or tetrahydrofuran (THF).
  • Conditions: Reactions may require heating at moderate temperatures (e.g., 50 °C) and inert atmospheres (nitrogen) to prevent moisture interference.
Molecular Structure Analysis

Data

  • Molecular Formula: C18H18N4O
  • Molecular Weight: Approximately 306.36 g/mol
  • Key Functional Groups: Urea group (–NH–CO–NH–), methoxy group (–OCH3), and quinoxaline moiety.
Chemical Reactions Analysis

Reactions

The primary reactions involving N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea include:

  1. Formation of Urea Linkage:
    • The reaction between an amine and isocyanate leading to urea formation.
  2. Substitution Reactions:
    • Potential reactions with electrophiles due to the presence of nucleophilic sites on the aromatic rings.

Technical Details

Mechanism of Action

Process

The mechanism by which N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea exerts its biological effects is not fully elucidated but may involve:

  1. Inhibition of Enzymatic Activity:
    • The compound may act as an inhibitor for specific protein kinases or enzymes involved in cancer cell proliferation.
  2. Interaction with Cellular Targets:
    • It could bind to specific receptors or enzymes, altering signaling pathways that lead to apoptosis in cancer cells.

Data

Research into similar compounds suggests that structural modifications can significantly impact their biological activity, making further studies essential for understanding this compound's precise mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and THF; limited solubility in water due to hydrophobic aromatic rings.
  • Stability: Stability can vary based on environmental conditions; generally stable under inert atmospheres but may degrade in moisture or acidic conditions.
Applications

Scientific Uses

N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea has potential applications in various fields:

  1. Medicinal Chemistry:
    • Development as a therapeutic agent targeting cancer cells through inhibition of specific pathways.
  2. Biochemistry Research:
    • Used in studies exploring enzyme inhibition and cellular signaling mechanisms.
  3. Pharmaceutical Development:
    • Potential for formulation into drug candidates based on its structural characteristics and biological activity.
Introduction to *N-(4-Methoxyphenyl)-N'-[3-(2-Quinoxalinyl)Phenyl]Urea* in Medicinal Chemistry

Role of Quinoxaline Scaffolds in Bioactive Molecule Design

Quinoxaline derivatives represent privileged scaffolds in medicinal chemistry due to their versatile bioactivity profile and capacity for targeted molecular interactions. The quinoxaline nucleus—a bicyclic system formed by fused benzene and pyrazine rings—provides a planar, electron-deficient platform conducive to intercalation and π-π stacking interactions within biological targets. This molecular architecture enables precise binding modulation in enzyme active sites, particularly kinases critical to oncogenic signaling pathways . Research demonstrates that quinoxaline-based compounds exhibit potent inhibitory effects against vascular endothelial growth factor receptor-2 (VEGFR-2), a pivotal tyrosine kinase in tumor angiogenesis and metastasis . The scaffold's structural adaptability permits strategic substitutions at C2, C3, C6, and C7 positions, facilitating optimization of pharmacokinetic and pharmacodynamic properties while maintaining target engagement. Recent studies confirm that bis([1,2,4]triazolo)[4,3-a:3′,4′-c]quinoxaline derivatives—a subclass including our target compound—deliver exceptional anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) through VEGFR-2 blockade, validating this chemotype's therapeutic relevance .

Urea Derivatives as Pharmacophores: Historical and Contemporary Significance

Urea functionalities serve as critical pharmacophores in drug design due to their dual hydrogen-bonding capacity and conformational flexibility. The urea moiety—with its hydrogen-bond donor-acceptor-donor (HAD) pattern—enables robust interactions with key residues in enzymatic binding pockets. Clinically approved VEGFR-2 inhibitors (sorafenib, regorafenib, lenvatinib) incorporate diaryl urea motifs as central pharmacophoric elements responsible for anchoring these drugs between the kinase hinge region and DFG (Asp-Phe-Gly) domain . Structural analyses reveal that the urea carbonyl oxygen acts as a hydrogen bond acceptor for Glu883 and Asp1044 in VEGFR-2, while the adjacent NH groups function as hydrogen bond donors to backbone residues, creating a stable three-point interaction critical for inhibitory activity [3]. Beyond kinase inhibition, N,N′-diaryl ureas demonstrate broad therapeutic applications as antitrypanosomal, antimalarial, antibacterial, and anti-inflammatory agents, underscoring their versatility as pharmacophores [3]. The capacity to fine-tune electronic and steric properties through aryl ring substitutions makes urea derivatives invaluable for structure-activity relationship (SAR) optimization in drug discovery campaigns.

Structural Hybridization Rationale: Synergy of Methoxyphenyl and Quinoxalinyl Motifs

The strategic integration of 4-methoxyphenyl and quinoxalinyl motifs in N-(4-methoxyphenyl)-N′-[3-(2-quinoxalinyl)phenyl]urea creates a hybrid architecture designed for enhanced VEGFR-2 inhibition through complementary pharmacophoric features. The quinoxaline-triazole component serves as the hinge-binding motif, exploiting nitrogen atom positioning for hydrogen bonding with Cys917 in VEGFR-2's ATP-binding site . Concurrently, the 4-methoxyphenyl urea moiety extends toward the hydrophobic back pocket, with the methoxy group enhancing lipophilicity and influencing π-cation interactions. This design aligns with the established four-feature pharmacophore model for VEGFR-2 inhibitors:

  • Heteroaromatic system for hinge region interaction
  • Spacer group bridging hinge and DFG domains
  • Urea pharmacophore for hydrogen bonding with Glu883/Asp1044
  • Hydrophobic terminal group for allosteric pocket occupation

Table 1: Pharmacophoric Features of Hybrid Quinoxaline-Urea Compounds

Pharmacophoric ElementStructural ComponentTarget Interaction
Heteroaromatic motifQuinoxaline-triazole coreH-bonding with Cys917 (hinge region)
Spacer groupPhenoxy linkerSolvent exposure region occupation
Hydrogen-bonding domainUrea functionalityBidentate H-bonding with Glu883/Asp1044
Hydrophobic terminal group4-MethoxyphenylHydrophobic pocket occupation

The methoxy substituent's electron-donating character modulates the aryl ring's electron density, potentially enhancing urea NH acidity for stronger hydrogen bonding while maintaining optimal logP values for membrane permeability. This deliberate molecular hybridization aims to leverage synergistic effects between both motifs, yielding compounds with improved target affinity and selectivity profiles compared to single-scaffold analogs .

Properties

CAS Number

866131-45-5

Product Name

N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea

IUPAC Name

1-(4-methoxyphenyl)-3-(3-quinoxalin-2-ylphenyl)urea

Molecular Formula

C22H18N4O2

Molecular Weight

370.412

InChI

InChI=1S/C22H18N4O2/c1-28-18-11-9-16(10-12-18)24-22(27)25-17-6-4-5-15(13-17)21-14-23-19-7-2-3-8-20(19)26-21/h2-14H,1H3,(H2,24,25,27)

InChI Key

HNYMIBDUKIOVBK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.